molecular formula C20H20N2O5S2 B2484889 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-55-7

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2484889
CAS No.: 941971-55-7
M. Wt: 432.51
InChI Key: AGTXOXZDBLEDHE-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H20N2O5S2 and its molecular weight is 432.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • Synthesis and Evaluation of Anticancer Agents : The compound has been synthesized and evaluated for its anticancer activity. Specifically, derivatives of this compound showed promising results against human lung adenocarcinoma cells, indicating potential as a selective anticancer agent (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

  • Evaluation of New Derivatives for Antitumor Activity : Various derivatives of the compound have been synthesized and screened for antitumor activity. Some derivatives exhibited considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Research has been conducted on novel thiazole derivatives, including this compound, for their potential as antimicrobial agents. These compounds showed promising results against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Antibacterial and Antifungal Activities : Thiazole derivatives of this compound were synthesized and found to exhibit significant antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Saravanan et al., 2010).

Antioxidant Activity

  • Evaluation of Antioxidant Activity : Some derivatives of this compound have been tested for their antioxidant properties. Amidomethane sulfonyl-linked derivatives showed excellent antioxidant activity, surpassing standard benchmarks like Ascorbic acid (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

Anticonvulsant Properties

  • Synthesis and Evaluation of Anticonvulsant Agents : Research has been conducted on derivatives of this compound for their potential as anticonvulsant agents. Some compounds demonstrated significant protection against induced convulsions, indicating potential therapeutic use in seizure disorders (Farag et al., 2012).

Analgesic Properties

  • Synthesis and Evaluation of Analgesic Agents : Thiazole derivatives of this compound were synthesized and investigated for analgesic activity. Certain derivatives exhibited noteworthy analgesic activities, suggesting potential applications in pain management (Saravanan et al., 2011).

Mechanism of Action

This compound potently caused inhibition of tubulin polymerization with IC 50 values between 0.36 and 0.86 μM in three cancer cell lines and disruption of tubulin .

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-26-14-6-9-16(18(11-14)27-2)17-12-28-20(21-17)22-19(23)10-13-4-7-15(8-5-13)29(3,24)25/h4-9,11-12H,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTXOXZDBLEDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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